molecular formula C7H9FN2O B15273683 (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol

(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B15273683
M. Wt: 156.16 g/mol
InChI Key: LUYKVBUZMTURMY-ZETCQYMHSA-N
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Description

(1S)-2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol is a chiral chemical compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The molecule features a 5-fluoropyridinyl ring, a common pharmacophore known to enhance metabolic stability and binding affinity in bioactive molecules . The core structure is often utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), and is related to compounds available as salts, such as the (S)-enantiomer of the dihydrochloride salt and the (R)-enantiomer of the free base . As a high-value chiral synthon, its primary research applications include the exploration of structure-activity relationships (SAR), the development of kinase inhibitors, and the creation of targeted therapies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9FN2O/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3,9H2/t7-/m0/s1

InChI Key

LUYKVBUZMTURMY-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=NC=C1F)[C@H](CN)O

Canonical SMILES

C1=CC(=NC=C1F)C(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol typically involves the introduction of the fluorine atom into the pyridine ring followed by the formation of the amino alcohol group. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent, followed by the reduction of the resulting intermediate to introduce the amino alcohol group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to facilitate the reactions. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while substitution of the fluorine atom can result in various substituted pyridine derivatives.

Scientific Research Applications

(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The amino alcohol group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The closest structural analog identified in the provided evidence is “(1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol” (CAS: 2416218-01-2) . A detailed comparison is presented below:

Property (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol (1S)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol
Pyridine Substituents 5-fluoro 5-chloro, 2-fluoro
Ethanolamine Substituents 2-amino 2-fluoro
Molecular Formula C7H8FN2O C7H6ClF2NO
Molecular Weight ~170.15 g/mol 193.58 g/mol
Key Functional Groups -NH2, -OH -F (on ethanolamine), -OH

Substituent Effects on Physicochemical Properties

In contrast, the 5-chloro substituent in the analog increases lipophilicity (Cl has a higher molar refractivity than F), which may improve membrane permeability but reduce solubility . The 2-fluoro substituent on the pyridine in the analog alters steric and electronic environments, possibly affecting binding affinity to molecular targets.

Ethanolamine Chain Differences: The 2-amino group in the parent compound enables hydrogen bonding and protonation at physiological pH, enhancing water solubility and interaction with acidic residues in proteins. The 2-fluoro group in the analog reduces polarity, favoring hydrophobic interactions but limiting hydrogen-bonding capacity .

Stereochemical Considerations

Both compounds share the (1S)-configuration at the hydroxyl-bearing carbon, a critical feature for enantioselective interactions. The determination of absolute configuration in such chiral molecules often relies on crystallographic methods, such as those implemented in the SHELX program suite (e.g., SHELXL for refinement) , and enantiomorph-polarity estimation using parameters like Flack’s x to avoid false chirality indications .

Biological Activity

(1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol, with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol, is a compound of significant interest in medicinal chemistry due to its structural features that enhance biological activity. The presence of a fluorinated pyridine ring is known to improve lipophilicity and metabolic stability, making it a promising candidate for drug development.

Chemical Structure and Properties

The compound features an amino group and a hydroxyl group attached to an ethyl chain, along with a fluorinated pyridine ring. Its stereochemistry is characterized by one chiral center, which influences its biological interactions.

PropertyValue
Molecular FormulaC7H9FN2O
Molecular Weight156.16 g/mol
IUPAC NameThis compound
Purity≥95%

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in cancer treatment and neuroprotection.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of this compound have shown activity against various cancer cell lines, including HeLa and MCF-7 cells. In vitro studies reported a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 0.022 μM against HeLa cells, indicating potent antiproliferative effects .

A notable case study involved the evaluation of a derivative based on this compound in a mouse model for colon cancer, which demonstrated significant tumor size reduction at a low dose (3 mg/kg), with no observable side effects . This suggests that the compound may act by disrupting microtubule dynamics, a critical process in cell division.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. The fluorinated pyridine structure is hypothesized to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neurons under stress conditions.

The biological activity of this compound is believed to involve interaction with specific receptors or enzymes relevant to disease pathways. Molecular modeling studies suggest that the compound may bind to sites involved in microtubule assembly, thereby influencing cellular processes such as mitosis and apoptosis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving reactions with acids, bases, and solvents such as ethanol and dichloromethane. This versatility allows for the creation of numerous derivatives that may possess unique properties or enhanced biological activities.

Derivative NameStructural Features
2-(5-fluoropyridin-3-yl)ethanamineLacks hydroxyl group; similar amino structure
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-olLonger carbon chain; different position of amino group
(2R)-2-amino-2-(2-fluoropyridin-4-yl)ethan-1-olDifferent fluorine substitution pattern

Q & A

Q. What are the common synthetic routes for (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes starting from fluorinated pyridine precursors. A key step is the introduction of the amino alcohol moiety via reductive amination or asymmetric reduction. For example:

  • Fluoropyridine functionalization : Fluorination of pyridine derivatives using agents like Selectfluor under anhydrous conditions (e.g., DMF, 60–80°C) .
  • Chiral induction : Asymmetric hydrogenation or enzymatic resolution to achieve the (1S) configuration. Catalysts such as Ru-BINAP complexes or lipases (e.g., CAL-B) can optimize enantiomeric excess (>95%) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate the product.

Q. How is the stereochemistry and structural integrity of this compound validated?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the 5-fluoropyridin-2-yl group (δ ~8.3 ppm for pyridine protons) and the amino alcohol moiety (δ ~3.5–4.5 ppm for -CH(OH)- and -NH₂) .
  • X-ray crystallography : Resolves the (1S) configuration and intramolecular hydrogen bonding between the hydroxyl and amino groups .
  • Chiral HPLC : Determines enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What are the key physicochemical properties relevant to its use in biological assays?

  • Solubility : Moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited in aqueous buffers. Use co-solvents (≤5% DMSO) for in vitro studies .
  • pKa values : The amino group (pKa ~9.5) and hydroxyl group (pKa ~13) influence protonation states under physiological conditions .

Advanced Research Questions

Q. How does the 5-fluoropyridin-2-yl group influence binding affinity to biological targets?

The fluorine atom enhances electronegativity and π-stacking interactions with aromatic residues in enzyme active sites (e.g., kinases). Comparative studies with non-fluorinated analogs show a 10–50× increase in inhibitory potency against targets like EGFR or MAPK . Molecular docking simulations (AutoDock Vina) reveal hydrogen bonding between the hydroxyl group and catalytic lysine residues .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Assay variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Metabolic stability : Differences in CYP450-mediated metabolism (e.g., CYP3A4) may alter observed activity. Use liver microsomes or hepatocytes to assess metabolic pathways .
  • Epimerization risk : Monitor stereochemical stability under physiological pH (≥7.4) via chiral HPLC to rule out racemization .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?

  • Amino group modifications : Replacement with bulkier substituents (e.g., tert-butyl) reduces off-target binding to adrenergic receptors .
  • Pyridine substitution : Introducing electron-withdrawing groups (e.g., Cl at position 3) enhances interaction with hydrophobic pockets in target proteins .
  • Hydroxyl group bioisosteres : Replacing -OH with -CF₃ or -SO₂NH₂ improves metabolic stability while retaining hydrogen-bonding capacity .

Q. What advanced techniques characterize its mechanism of action in neurological targets?

  • Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics (kₐ, kᵢ) to NMDA or GABA receptors .
  • Cryo-EM : Resolves binding conformations in ion channel complexes (e.g., GluN1/GluN2B subunits) .
  • In vivo imaging : 18^{18}F-labeled analogs (PET tracers) track brain penetration and target engagement in rodent models .

Q. What are the challenges in scaling up asymmetric synthesis, and how are they addressed?

  • Catalyst cost : Immobilize chiral catalysts (e.g., Pd nanoparticles on mesoporous silica) for reuse in continuous flow reactors .
  • Byproduct formation : Optimize reaction stoichiometry (e.g., 1.2 eq NaBH₄) and temperature (0–5°C) to minimize over-reduction .
  • Regulatory compliance : Ensure residual solvent levels (e.g., DMF < 500 ppm) meet ICH Q3C guidelines .

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